molecular formula C12H9ClO2S B8692826 1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one CAS No. 808123-65-1

1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one

Cat. No. B8692826
CAS RN: 808123-65-1
M. Wt: 252.72 g/mol
InChI Key: OGBRLOGEXGACFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H9ClO2S and its molecular weight is 252.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

808123-65-1

Product Name

1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C12H9ClO2S/c1-7(14)10-6-16-12(11(10)15)8-2-4-9(13)5-3-8/h2-6,15H,1H3

InChI Key

OGBRLOGEXGACFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (100 mL) solution of 2-(4-chlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (10.00 g, 37.29 mmol, purity: 95%) was cooled to −40° C., and to this solution, a chloroform (150 mL) solution of sulfuryl chloride (3.6 mL, 1.2 equivalent amounts) was dropwise added over a period of 50 minutes, followed by stirring at −35° C. for 40 minutes. The temperature of the solution was raised to −3° C., and water (20 mL) was dropwise added, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. The obtained crude product was suspended in isopropyl alcohol (100 mL) at room temperature, followed by stirring at 0° C. for 15 minutes. The formed crystals were subjected to filtration to give the desired product as a yellow solid (7.26 g, yield: 77%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
2-(4-chlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77%

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